2-Bromo-4-fluoroaniline
Overview
Description
2-Bromo-4-fluoroaniline is a compound of interest due to its utility in synthesizing biologically active compounds and intermediates for pharmaceuticals. Its structural features allow for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoroaniline involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, a compound closely related to 2-Bromo-4-fluoroaniline, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through these steps, with the structure confirmed by NMR and mass spectra (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives of 2-Bromo-4-fluoroaniline has been characterized through various techniques, including NMR, IR, and X-ray crystallography, to confirm the placement of atoms and the overall molecular geometry.
Chemical Reactions and Properties
2-Bromo-4-fluoroaniline participates in various chemical reactions, such as cross-coupling reactions, which are facilitated by its active bromo and fluoro substituents. These reactions are crucial for creating complex molecules with potential pharmaceutical applications.
Physical Properties Analysis
The physical properties of compounds derived from 2-Bromo-4-fluoroaniline, such as melting points and solubility, are determined through experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis.
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-fluoroaniline, including its reactivity with different chemicals and conditions, have been explored in the context of synthesizing various biologically active molecules. Its reactivity profile is influenced by the presence of electron-withdrawing groups, which affect its nucleophilicity and electrophilicity.
- Synthesis of biologically active compounds from 2-Bromo-4-fluoroaniline (Wang et al., 2016).
- Practical synthesis and applications in the pharmaceutical field (Qiu et al., 2009).
- Characterization and molecular structure analysis through spectral and crystallographic studies (Subashini et al., 2021).
Scientific Research Applications
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Organic Synthesis Intermediates
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Pharmaceutical Intermediates
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Chemical Modification and Synthesis of Boronic Acid Derivatives
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Mass Spectrometry
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Synthesis of 4-Amino-3-fluorophenyl Boronic Acid
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Ultraviolet-Visible Titration
Safety And Hazards
2-Bromo-4-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFXCIATJJKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287632 | |
Record name | 2-Bromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoroaniline | |
CAS RN |
1003-98-1 | |
Record name | 1003-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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